(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
The compound (13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol is a synthetic steroid with significant biological activity. It is known for its role as an estrogen, a hormone that regulates various physiological processes in mammals by binding to estrogen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, starting from simpler steroid precursors. One common method involves the ethynylation of estradiol derivatives under specific conditions to introduce the ethynyl group at the 17th position . The reaction conditions often include the use of strong bases such as sodium amide in liquid ammonia, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce ethyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol is used as a precursor for synthesizing other steroidal compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Biology
Biologically, this compound is studied for its estrogenic activity. It binds to estrogen receptors, influencing gene expression and cellular responses. This makes it a useful tool in research on hormone regulation and endocrine functions .
Medicine
Medically, the compound is used in hormone replacement therapy and contraceptive formulations. Its ability to mimic natural estrogens makes it effective in treating conditions like menopause and hormonal imbalances .
Industry
In the pharmaceutical industry, this compound is used in the production of various estrogenic drugs. Its stability and potency make it a preferred choice for developing new medications .
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target cells. This receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences, activating the transcription of genes involved in estrogenic responses. The molecular targets include genes regulating cell growth, differentiation, and reproductive functions .
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar structure but lacking the ethynyl group.
Ethinylestradiol: A synthetic estrogen similar to the compound but with slight structural differences.
Mestranol: Another synthetic estrogen used in contraceptives, differing in the presence of a methoxy group.
Uniqueness
The uniqueness of (13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol lies in its specific structural modifications, which enhance its stability and potency compared to natural estrogens. The ethynyl group at the 17th position significantly increases its oral bioavailability, making it more effective in therapeutic applications .
Properties
Molecular Formula |
C20H22O2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3/t16?,17?,18?,19-,20-/m0/s1 |
InChI Key |
CLXHHBFTRYNQBO-OQPPHWFISA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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